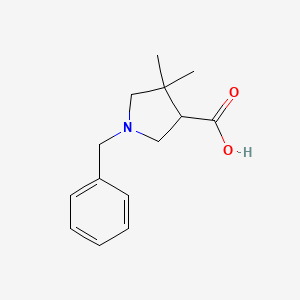

1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid

Description

1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS 1373223-11-0) is a pyrrolidine derivative with a benzyl substituent at the 1-position and two methyl groups at the 4-position. Its molecular formula is C₁₂H₂₁NO₄, and it has a molecular weight of 243.3 g/mol . Key physicochemical properties include:

- Boiling point: 345.1 ± 35.0°C (predicted)

- Density: 1.117 ± 0.06 g/cm³

- pKa: 4.50 ± 0.40, indicating weak acidity .

This compound is primarily used as a building block in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Suppliers such as Aikon International Limited and JW & Y Pharmlab Co., Ltd. list it for research applications, though availability may vary due to discontinuation notices from some vendors .

Properties

IUPAC Name |

1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2)10-15(9-12(14)13(16)17)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHKSZFLQXTQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the alkylation of 4,4-dimethylpyrrolidine with benzyl chloride, followed by carboxylation at the 3-position using carbon dioxide under high pressure . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation and carboxylation reactions.

Industrial Production Methods: In an industrial setting, the production of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products:

Oxidation: Benzyl ketone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (BDMPCA) is a chemical compound with a molecular weight of 233.31 g/mol and the molecular formula C₁₄H₁₉NO₂. It has a pyrrolidine ring with a benzyl group and two methyl groups at the 4-position, as well as a carboxylic acid functional group at the 3-position. BDMPCA is applicable in chemistry, biology, medicine, and industry.

Scientific Research Applications

BDMPCA is a compound of interest in medicinal chemistry because of its diverse biological activities. Its applications include:

- Chemistry It serves as a building block in organic synthesis for creating more complex molecules.

- Biology It is investigated for potential biological activities, such as antimicrobial and anti-inflammatory properties.

- Medicine It is explored as a potential lead compound for developing new pharmaceuticals.

- Industry It is utilized in synthesizing specialty chemicals and intermediates for various industrial processes.

The biological activity of BDMPCA is attributed to its ability to interact with specific molecular targets. It can inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects, and may bind to various receptors, influencing their activity and downstream signaling pathways.

Anti-inflammatory Effects

BDMPCA demonstrates anti-inflammatory properties and can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Compounds structurally related to BDMPCA have demonstrated IC50 values comparable to established anti-inflammatory drugs.

Analgesic Properties

BDMPCA may possess analgesic (pain-relieving) effects. Initial investigations have indicated that it could be effective in reducing pain responses in various models, although further studies are required to establish its efficacy and mechanism fully.

Antimicrobial Activity

The antimicrobial potential of BDMPCA has also been explored, although results have been mixed. Some derivatives have shown limited activity against Gram-negative pathogens, indicating that structural modifications could enhance effectiveness against resistant strains.

Case Studies

Inflammatory Models: In animal models of inflammation, compounds related to BDMPCA demonstrated significant reductions in paw edema, indicating potential for therapeutic use in conditions like arthritis.

Mechanism of Action

The mechanism of action of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

(3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic Acid

1-Methylpyrrolidine-3-carboxylic Acid

2,8-Diazaspiro[4.5]decane-4-carboxylic Acid

Ethyl 1-Benzyl-4,4-dimethylpyrrolidine-3-carboxylate

- CAS : 261896-28-0

- Relationship : Ester derivative of the target compound .

- Key Differences :

- Solubility : Increased lipophilicity due to the ethyl ester group, making it suitable for lipid-based formulations.

- Reactivity : The ester group can be hydrolyzed to regenerate the carboxylic acid, acting as a prodrug.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- CAS : 42346-68-9

- Key Differences :

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa | Applications |

|---|---|---|---|---|---|---|

| 1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid | 1373223-11-0 | C₁₂H₂₁NO₄ | 243.3 | Benzyl, 4,4-dimethyl | 4.50 | Pharmaceutical intermediates |

| (3S)-4,4-Dimethyl-pyrrolidine-3-carboxylic acid | 412281-11-9 | C₇H₁₃NO₂ | 143.18 | 4,4-dimethyl, (3S)-chirality | N/A | Chiral synthesis |

| 1-Methylpyrrolidine-3-carboxylic acid | 828928-26-3 | C₆H₁₁NO₂ | 129.16 | 1-methyl | ~5.0* | Organic synthesis |

| Ethyl 1-benzyl-4,4-dimethylpyrrolidine-3-carboxylate | 261896-28-0 | C₁₇H₂₃NO₂ | 273.37 | Benzyl, 4,4-dimethyl, ethyl ester | N/A | Prodrug intermediate |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 42346-68-9 | C₆H₉NO₃ | 143.14 | 1-methyl, 5-oxo | ~3.5–4.0 | Peptide modification |

*Estimated based on structural analogs.

Biological Activity

1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid (BDMPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

BDMPCA has the molecular formula and a molecular weight of 233.31 g/mol. Its structure features a pyrrolidine ring with a benzyl group and two methyl groups at the 4-position, along with a carboxylic acid functional group at the 3-position. This unique configuration contributes to its biological activity and reactivity.

The biological activity of BDMPCA is primarily attributed to its ability to interact with specific molecular targets. It has been shown to:

- Inhibit Enzymatic Activity : BDMPCA can inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.

- Modulate Receptor Activity : The compound may bind to various receptors, influencing their activity and downstream signaling pathways.

1. Anti-inflammatory Effects

Preliminary studies indicate that BDMPCA demonstrates significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For example, compounds structurally related to BDMPCA have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

2. Analgesic Properties

Research suggests that BDMPCA may possess analgesic (pain-relieving) effects. Initial investigations have indicated that it could be effective in reducing pain responses in various models, although further studies are required to establish its efficacy and mechanism fully.

4. Antimicrobial Activity

The antimicrobial potential of BDMPCA has also been explored, although results have been mixed. Some derivatives have shown limited activity against Gram-negative pathogens, indicating that structural modifications could enhance effectiveness against resistant strains .

Case Studies

- Inflammatory Models : In animal models of inflammation, compounds related to BDMPCA demonstrated significant reductions in paw edema, indicating potential for therapeutic use in conditions like arthritis.

- Cancer Studies : A study investigating analogs of BDMPCA found that certain substitutions on the pyrrolidine ring increased cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .

Q & A

Q. How can the stereochemical configuration of 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid be determined?

- Methodological Answer : X-ray crystallography is the gold standard for resolving absolute stereochemistry. Hydrogen-bond geometry and torsion angles (e.g., N5–C62–C63: 110.5°, C63–C62–C69: 100.8°) derived from crystallographic data (CCDC-1548525) provide precise structural insights . Alternatively, chiral HPLC with amylose/cyclodextrin columns can separate enantiomers, while optical rotation and circular dichroism (CD) confirm optical activity .

Q. What analytical techniques are essential for characterizing this compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing motifs. For example, hydrogen-bonding interactions (e.g., O–H···N, 2.8–3.0 Å) stabilize the lattice . Powder XRD, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) assess crystallinity and thermal stability.

Advanced Research Questions

Q. How does the 3-carboxylic acid group influence enantioselectivity in catalytic applications?

- Methodological Answer : The β-positioned carboxylic acid in pyrrolidine derivatives acts as a hydrogen-bond donor, stabilizing transition states in asymmetric reactions. For instance, in anti-Mannich reactions, this group directs anti-selectivity (>99:1 dr) and enantioselectivity (>99% ee) by coordinating with imine substrates . Mechanistic studies using density functional theory (DFT) and kinetic isotope effects (KIEs) can validate these interactions.

Q. What strategies resolve contradictions in diastereomeric ratio (dr) outcomes during reactions involving this compound?

- Methodological Answer : Conflicting dr values may arise from competing kinetic vs. thermodynamic control. Systematic screening of solvents (e.g., DMF vs. toluene), temperatures, and catalysts (e.g., proline derivatives) is recommended. For example, (R)-3-pyrrolidinecarboxylic acid in THF at –20°C favors kinetic anti-products, while elevated temperatures may shift equilibria .

Q. How can computational modeling predict the compound’s role in enantioselective C–C bond formation?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., QM/MM) model transition states. For anti-Mannich reactions, the carboxylic acid’s protonation state and steric effects from the 4,4-dimethyl group are simulated to predict stereochemical outcomes. Free-energy surfaces (FES) derived from metadynamics quantify activation barriers .

Q. What structural modifications enhance the compound’s bioactivity or catalytic efficiency?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 4,4-difluoro or spirocyclic derivatives) and testing their efficacy. For example, replacing dimethyl groups with fluorinated substituents (as in 1-benzyl-4,4-difluoropiperidine-3-carboxylic acid) may improve metabolic stability or binding affinity . Molecular docking with target enzymes (e.g., aldolases) identifies optimal substituent geometries.

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) and forced degradation (acid/base/hydrolytic stress) monitor decomposition pathways. High-resolution LC-MS identifies degradation products (e.g., decarboxylation or ring-opening). Buffered solutions (pH 1–13) reveal pH-dependent stability, with acidic conditions favoring lactam formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.